4-methoxy-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide
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Overview
Description
4-methoxy-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide is a complex organic compound that features a thiazole ring, a sulfonamide group, and a methoxy-substituted benzamide moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antibacterial, antifungal, and anti-inflammatory properties .
Preparation Methods
The synthesis of 4-methoxy-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide typically involves multi-step organic reactionsReaction conditions often include the use of microwave irradiation to enhance reaction rates and yields . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high purity and yield.
Chemical Reactions Analysis
4-methoxy-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to corresponding amines.
Scientific Research Applications
4-methoxy-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential antibacterial and antifungal activities.
Medicine: Research focuses on its anti-inflammatory properties and potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-methoxy-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide involves its interaction with specific molecular targets. The thiazole ring and sulfonamide group are crucial for binding to enzymes and proteins, disrupting their normal function. This can lead to antibacterial effects by inhibiting bacterial enzymes or anti-inflammatory effects by modulating immune responses .
Comparison with Similar Compounds
4-methoxy-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide can be compared with other thiazole and sulfonamide derivatives:
Similar Compounds: Compounds like 2-bromo-5-methoxy-N′-[4-(aryl)-1,3-thiazol-2-yl]benzohydrazide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide share structural similarities.
Uniqueness: The unique combination of the methoxy group, thiazole ring, and sulfonamide group in this compound contributes to its distinct biological activities and potential therapeutic applications
Properties
IUPAC Name |
4-methoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4S2/c1-24-14-6-2-12(3-7-14)16(21)19-13-4-8-15(9-5-13)26(22,23)20-17-18-10-11-25-17/h2-11H,1H3,(H,18,20)(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLHPAWUTLXSMQX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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